molecular formula C13H14BrNO B1372371 6-Bromo-2-isopropoxy-4-methylquinoline CAS No. 1187386-11-3

6-Bromo-2-isopropoxy-4-methylquinoline

Cat. No.: B1372371
CAS No.: 1187386-11-3
M. Wt: 280.16 g/mol
InChI Key: VXDCQOFHBFCOLD-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropoxy-4-methylquinoline is a synthetic derivative of quinoline, a heterocyclic aromatic organic compound. This compound has garnered attention due to its potential biological activities, including antiviral and anticancer properties. The molecular formula of this compound is C13H14BrNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropoxy-4-methylquinoline typically involves the bromination of 2-isopropoxy-4-methylquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isopropoxy-4-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce various aryl- or vinyl-substituted quinolines .

Scientific Research Applications

6-Bromo-2-isopropoxy-4-methylquinoline has several scientific research applications, including:

    Antiviral Research: The compound has shown potent activity against the dengue virus by inhibiting viral replication.

    Anticancer Research: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.

    Chemical Synthesis: It serves as a starting material for the synthesis of other quinoline derivatives, which can be used in various chemical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropoxy-4-methylquinoline involves its interaction with specific molecular targets. For instance, in antiviral research, the compound interferes with viral RNA synthesis, thereby inhibiting viral replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylquinoline: Another brominated quinoline derivative with similar chemical properties but different biological activities.

    2-Isopropoxy-4-methylquinoline: The non-brominated precursor of 6-Bromo-2-isopropoxy-4-methylquinoline, used in its synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom at the 6-position allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-4-methyl-2-propan-2-yloxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-8(2)16-13-6-9(3)11-7-10(14)4-5-12(11)15-13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCQOFHBFCOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674995
Record name 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-11-3
Record name 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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